2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound with a molecular formula of C20H26N2O5 This compound is characterized by its unique structure, which includes an isoquinoline moiety, an ethoxyethyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromide and a suitable base.
Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate leaving group on the isoquinoline core.
Final Coupling: The final step involves coupling the intermediate with acetamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interaction with biological molecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes or receptors, modulating their activity. The ethoxyethyl and furan groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy}-N-(2-ethoxyphenyl)acetamide
- 2-{[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy}-N-(4-(trifluoromethyl)phenyl)acetamide
Uniqueness
2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(furan-2-yl)methyl]acetamide is unique due to the presence of both the furan ring and the ethoxyethyl group, which confer distinct chemical and biological properties. These structural features may enhance its potential as a therapeutic agent or a material with specific functional properties.
Properties
IUPAC Name |
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-2-25-12-10-22-9-8-16-17(20(22)24)6-3-7-18(16)27-14-19(23)21-13-15-5-4-11-26-15/h3-9,11H,2,10,12-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYLFKWKVBIWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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